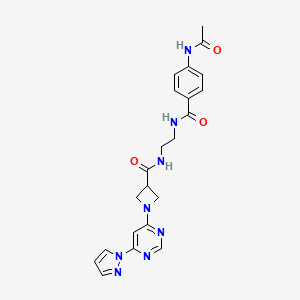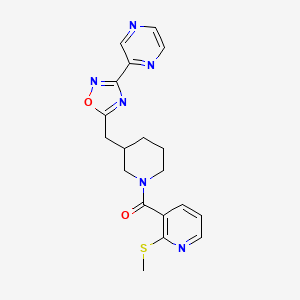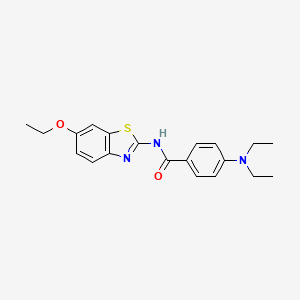
4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-(2-thienyl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-(2-thienyl)-1,3-oxazol-5-amine is a heterocyclic compound that features an oxazole ring, a key structural motif in many biologically active molecules. The presence of the phenylsulfonyl group suggests potential for synthetic elaboration and modification, which could be useful in the development of pharmaceuticals or other functional materials.
Synthesis Analysis
The synthesis of related oxazole compounds has been explored in the literature. For instance, the synthesis of extended oxazoles has been demonstrated through the reactions of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole, which serves as a scaffold for further synthetic elaboration at the 2-methylene position . The α-sulfonyl anion derived from this scaffold reacts with various alkyl halides to yield monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products has been optimized, which is a crucial step in the synthesis of compounds like Oxaprozin, an anti-inflammatory drug .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by spectral methods such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis . These methods confirm the structure of the synthesized compounds and are essential for determining the purity of the compounds, which is often assessed using RP-HPLC methods .
Chemical Reactions Analysis
The phenylsulfonyl moiety in oxazole compounds can participate in various chemical reactions. For example, a N-phenylsulfonyl derivative of a fused heterocycle, similar to the compound , has been synthesized and shown to undergo a Diels-Alder reaction with benzyne, leading to the formation of a benzo[b]carbazole derivative after deoxygenation and deprotection . This indicates that the phenylsulfonyl group can act as a stabilizing entity for reactive intermediates in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of different substituents such as the phenylsulfonyl group and the tetrahydrofuran moiety can affect the compound's reactivity, stability, and solubility. The cytotoxicity of new heterocyclic compounds containing the oxazole ring and a 4-(phenylsulfonyl)phenyl moiety has been evaluated using the Daphnia magna bioassay, which provides insight into the toxicological profile of these compounds . This is particularly relevant for the development of new pharmaceuticals, where understanding the toxicological implications is crucial.
Aplicaciones Científicas De Investigación
Formation and Characterization of Sulfonyl Compounds
The formation of sulfonyl aromatic alcohols through electrolysis of bisazo reactive dyes, including the identification of various sulfonyl compounds, demonstrates the versatility of sulfonyl groups in synthesizing diverse chemical structures. The research by Elizalde-González et al. (2012) on the electrolysis of Reactive Black 5 (RB5) highlighted the formation of several sulfonyl aromatic alcohols, underscoring the chemical reactivity and potential for creating complex molecules including sulfonyl-containing compounds like the one (Elizalde-González et al., 2012).
Biological Applications of Sulfonyl Compounds
Investigations into the biological activities of sulfonyl-containing compounds, such as the study by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, highlight the potential of these molecules as selective serotonin 5-HT6 receptor antagonists. This research points to the therapeutic relevance of sulfonyl compounds in drug discovery, particularly in targeting neurological pathways (Ivachtchenko et al., 2010).
Cytotoxicity and Antimicrobial Properties
The synthesis and evaluation of new heterocyclic compounds with oxazole rings containing the 4-(phenylsulfonyl)phenyl moiety, as researched by Apostol et al. (2019), provide insight into the cytotoxic effects of these compounds. This research indicates the potential of sulfonyl-containing compounds in developing new therapeutic agents with specific cytotoxic profiles against various biological targets (Apostol et al., 2019).
Synthesis and Antimicrobial Activity
The study on the synthesis and antimicrobial activity of substituted tricyclic compounds by Mittal et al. (2011) showcases the antimicrobial potential of sulfonyl compounds. The research highlights the diverse biological activities that can be achieved through the strategic incorporation of sulfonyl groups into complex molecules (Mittal et al., 2011).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXHULPOVLFJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)

![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)


![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)


![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)